molecular formula C15H20BrNO3S B2376499 (3-Bromophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1797639-87-2

(3-Bromophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2376499
CAS No.: 1797639-87-2
M. Wt: 374.29
InChI Key: TVOONRPLAXLNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone is a chemical building block of interest in medicinal and organic chemistry research. Compounds featuring a pyrrolidine ring fused with a sulfonyl group are valuable intermediates in drug discovery . For instance, related sulfonylated and pyrrolidine-containing structures are investigated for their potential as modulators of biological targets, such as AMPA receptor signaling . Similarly, pyrrolidine scaffolds are frequently explored in the synthesis of novel psychoactive substances (NPS) for structural characterization and toxicological studies . The distinct properties of this compound—combining a bromophenyl group, a ketone, and a tert-butylsulfonyl-modified pyrrolidine—make it a versatile precursor for further chemical modifications, including cross-coupling reactions and the development of more complex molecules with potential bioactivity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-bromophenyl)-(3-tert-butylsulfonylpyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3S/c1-15(2,3)21(19,20)13-7-8-17(10-13)14(18)11-5-4-6-12(16)9-11/h4-6,9,13H,7-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOONRPLAXLNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone typically involves the reaction of 3-bromobenzoyl chloride with 3-(tert-butylsulfonyl)pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide, or further oxidized to a sulfone.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura couplings.

Major Products Formed

    Substitution: Products include various substituted phenyl derivatives.

    Oxidation and Reduction: Products include sulfides and sulfones.

    Coupling: Products include biaryl compounds.

Scientific Research Applications

(3-Bromophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone is used in several scientific research fields:

    Chemistry: As a building block in organic synthesis and in the development of new synthetic methodologies.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the synthesis of potential pharmaceutical agents.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions, while the sulfonyl group can form hydrogen bonds, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table summarizes key structural differences between the target compound and analogs from the provided evidence:

Compound Name Core Structure Key Substituents Notable Functional Groups Reference
(3-Bromophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone Pyrrolidine 3-Bromophenyl, 3-tert-butylsulfonyl Sulfonyl, Bromine
(Z)-3-(3-Bromophenyl)-1-(1,5-Diisopropyl-2-pyrrolidinone) Pyrrolidinone 3-Bromophenyl, 1,5-diisopropyl Lactam (pyrrolidinone), Bromine
(3-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone hydrochloride Piperidine 3-Bromophenyl, 4-pyrrolidinyl Secondary amine, Bromine
((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)(pyrrolidin-1-yl)methanone Piperidine Imidazo-pyrrolo-pyrazine, pyrrolidinyl Fused heterocycles, Methanone

Key Observations:

  • Electron-Withdrawing Effects: The tert-butylsulfonyl group in the target compound enhances polarity and may improve solubility in polar solvents compared to the diisopropyl-pyrrolidinone analog .
Solubility and Stability
  • The tert-butylsulfonyl group in the target compound likely enhances aqueous solubility compared to non-sulfonylated analogs like the pyrrolidinone derivative .
  • The hydrochloride salt form of the compound suggests higher solubility than the free base form of the target compound .

Biological Activity

The compound (3-Bromophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone is a synthetic organic molecule notable for its potential biological activities. Its unique structure, which combines a bromophenyl group with a pyrrolidine ring that is tert-butylsulfonyl-substituted, suggests various interactions with biological targets. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C18H24BrN2O3S
  • CAS Number : 1448125-06-1
  • IUPAC Name : 1-(3-bromophenyl)-3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate interaction.
  • Receptor Modulation : It can function as an agonist or antagonist, influencing receptor activity and downstream signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest it may inhibit the growth of certain cancer cell lines.
  • Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation in various models.

Case Studies

  • Anticancer Activity :
    • A study investigated the effects of this compound on breast cancer cell lines. Results showed a dose-dependent decrease in cell viability at concentrations above 10 µM, indicating potential as a therapeutic agent against breast cancer .
  • Inhibition of Enzymatic Activity :
    • In enzyme assays targeting cyclooxygenase (COX) enzymes, the compound demonstrated significant inhibition at concentrations around 50 µM, suggesting anti-inflammatory properties .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

Compound NameMolecular FormulaBiological Activity
This compoundC18H24BrN2O3SAnticancer, Anti-inflammatory
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanoneC18H24N2O3SEnzyme inhibition
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-oneC18H24F3NO3SAntimicrobial

Q & A

Q. What are the recommended synthetic routes for (3-Bromophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone?

The compound is typically synthesized via acylative coupling of pyrrolidine derivatives with halogenated aromatic precursors. A common method involves:

  • Step 1 : Preparation of 3-(tert-butylsulfonyl)pyrrolidine via sulfonation of pyrrolidine using tert-butylsulfonyl chloride under basic conditions (e.g., NaH in THF).
  • Step 2 : Acylation of the pyrrolidine sulfonate with 3-bromobenzoyl chloride in the presence of a coupling agent (e.g., DCC or HATU) to form the methanone scaffold .
  • Optimization : Reaction yields depend on solvent choice (DMF or CH₂Cl₂), temperature (0–25°C), and stoichiometric ratios (1:1.2 acyl chloride to amine) .

Q. How is the compound characterized to confirm structural integrity?

Core techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.3 ppm, aromatic protons at 7.2–7.8 ppm) and verifies sulfonyl group integration .
  • X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the bromophenyl and pyrrolidine rings .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (C₁₆H₂₁BrNO₃S) with <2 ppm error .

Q. What solvent systems and reaction conditions stabilize this compound during storage?

  • Storage : Stable in anhydrous DMSO or acetonitrile at –20°C for >6 months. Avoid protic solvents (e.g., MeOH, H₂O) to prevent sulfonyl group hydrolysis .
  • Handling : Use inert atmosphere (N₂/Ar) to mitigate oxidation of the pyrrolidine ring .

Advanced Research Questions

Q. How does the tert-butylsulfonyl group influence biological activity and target binding?

  • Steric Effects : The bulky tert-butylsulfonyl group restricts rotational freedom, favoring a bioactive conformation that enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) .
  • Electron-Withdrawing Effects : The sulfonyl group increases electrophilicity of the adjacent carbonyl, facilitating covalent interactions with nucleophilic residues (e.g., cysteine thiols) in target proteins .
  • Case Study : In kinase inhibition assays, analogs lacking the sulfonyl group showed 10-fold reduced potency, highlighting its role in target engagement .

Q. How can computational chemistry predict reactivity or metabolic pathways for this compound?

  • DFT Calculations : Model transition states for sulfonyl group hydrolysis or bromophenyl ring substitution reactions (e.g., Suzuki couplings) .
  • MD Simulations : Predict binding poses in protein targets (e.g., MDM2-p53 inhibitors) by analyzing hydrophobic interactions between the tert-butyl group and protein pockets .
  • ADMET Predictions : Tools like SwissADME estimate metabolic stability (CYP3A4 susceptibility) and blood-brain barrier penetration based on logP (~3.2) and topological polar surface area (TPSA ~65 Ų) .

Q. How to resolve contradictions in biological assay data (e.g., IC₅₀ variability)?

  • Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence polarization) with cellular viability tests (MTT assay) to distinguish target-specific effects from off-target cytotoxicity .
  • Counter-Screening : Test against structurally related proteins (e.g., kinase isoform panels) to rule out pan-assay interference .
  • Batch Analysis : Verify compound purity (>95% by HPLC) and exclude degradation products (e.g., desulfonated analogs) as confounding factors .

Q. What strategies optimize SAR studies for derivatives of this compound?

  • Core Modifications :
    • Pyrrolidine Ring : Introduce sp³-hybridized substituents (e.g., methyl, fluorine) to modulate rigidity and solubility .
    • Bromophenyl Group : Replace bromine with electron-deficient groups (e.g., CF₃) to enhance π-stacking in aromatic enzyme pockets .
  • Functional Group Additions : Install polar groups (e.g., hydroxyl, amine) on the methanone linker to improve water solubility without compromising permeability .

Q. What analytical methods quantify degradation products under stress conditions?

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Use HPLC-PDA to detect sulfonic acid derivatives (retention time ~8.2 min) .
    • Oxidative Stress (H₂O₂) : Monitor bromophenyl ring oxidation to quinones via LC-MS/MS (m/z +16 Da) .
    • Photolysis : UV irradiation (254 nm) generates debrominated byproducts, quantified by isotopic peak analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.